

2-Hydroxyhexanenitrile CAS number 64350-07-8

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Compound of Interest

Compound Name: 2-Hydroxyhexanenitrile

Cat. No.: B1642389

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An In-depth Technical Guide to **2-Hydroxyhexanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanenitrile, identified by the CAS number 64350-07-8, is a bifunctional organic compound that holds significant potential as a versatile building block in synthetic chemistry.^[1] ^[2] Its structure incorporates both a hydroxyl (-OH) and a nitrile (-CN) group on a six-carbon backbone, allowing for a wide range of selective chemical transformations.^[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety considerations, offering valuable insights for professionals in research and development.

Physicochemical Properties

The fundamental properties of **2-Hydroxyhexanenitrile** are crucial for its handling, application in reactions, and analytical detection. These properties are summarized below.

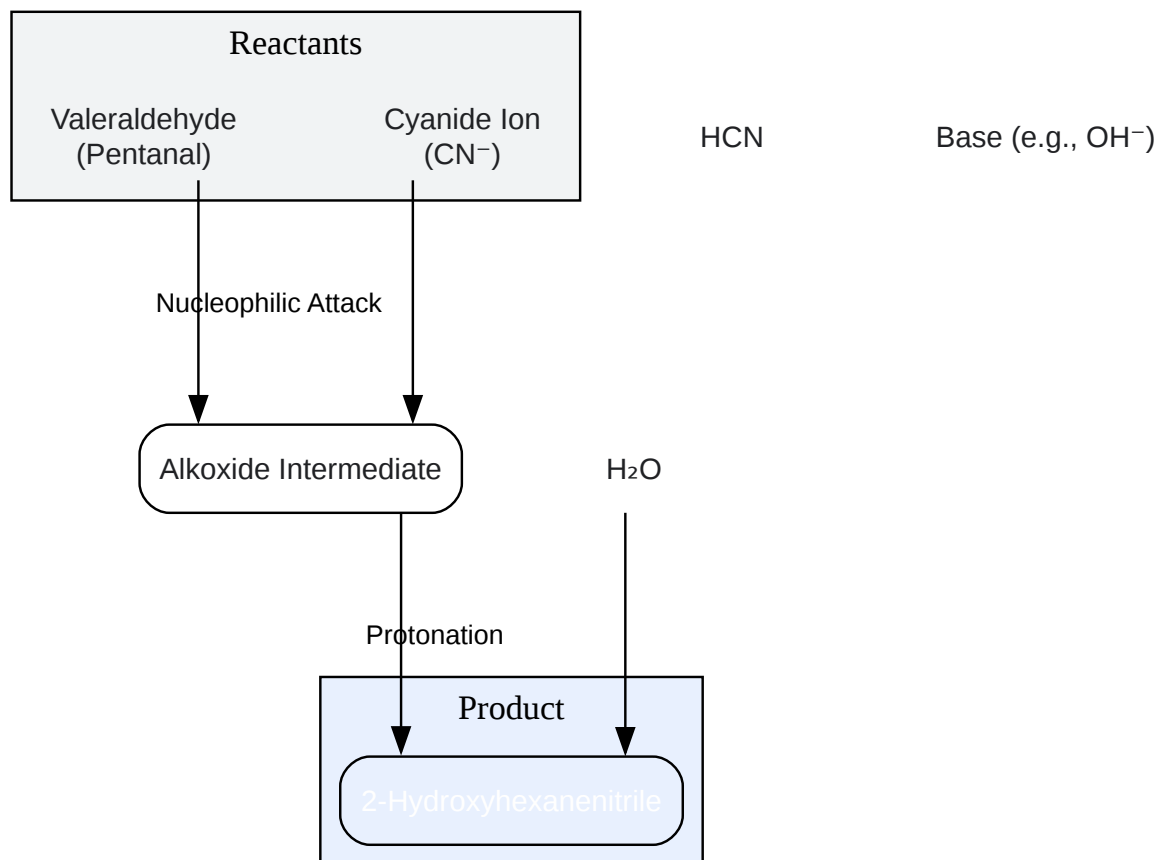
Property	Value	Source(s)
CAS Number	64350-07-8	[1][2]
Molecular Formula	C ₆ H ₁₁ NO	[1][2][4]
Molecular Weight	113.16 g/mol	[1][2][4]
IUPAC Name	2-hydroxyhexanenitrile	[4]
Synonyms	cyano-n-pentanol, alpha-n-butyl-alpha-hydroxyacetonitrile	[4]
Density	0.952 g/cm ³	[1]
Boiling Point	223.3 °C at 760 mmHg	[1]
Flash Point	88.9 °C	[1]
LogP	1.06 - 1.2	[1][4]
Index of Refraction	1.439	[1]
SMILES	CCCCC(C#N)O	[4]

Synthesis and Mechanism

2-Hydroxyhexanenitrile is a type of cyanohydrin. The most common and direct route for its synthesis is the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde, in this case, valeraldehyde (pentanal). This reaction is typically catalyzed by a base, which increases the concentration of the cyanide nucleophile.

General Reaction Mechanism

The synthesis proceeds via the classical cyanohydrin formation mechanism. The cyanide ion (from a source like NaCN or KCN) attacks the electrophilic carbonyl carbon of valeraldehyde. The resulting intermediate is then protonated, typically by water or a weak acid, to yield the final **2-hydroxyhexanenitrile** product.



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Caption: General mechanism for cyanohydrin formation.

Exemplary Laboratory Synthesis Protocol

This protocol describes a representative method for synthesizing **2-hydroxyhexanenitrile**.

Causality: The use of a biphasic system with a phase-transfer catalyst can enhance reaction rates and yield by facilitating the transport of the cyanide ion into the organic phase where the aldehyde is located. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Valeraldehyde

- Sodium Cyanide (NaCN)
- Sodium bisulfite (NaHSO₃) solution, saturated
- Diethyl ether
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Hydrochloric acid (HCl), dilute
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve valeraldehyde in diethyl ether.
- **Cyanide Addition:** In a separate beaker, dissolve sodium cyanide in water. Slowly add this aqueous solution to the stirred aldehyde solution at 0-5 °C (ice bath). The slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of hazardous hydrogen cyanide gas.
- **Catalysis:** Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture and carefully acidify with dilute HCl to a pH of ~5-6. This step must be done cautiously in a fume hood to neutralize any excess cyanide.
- **Extraction:** Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
- **Washing:** Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a wash with brine.

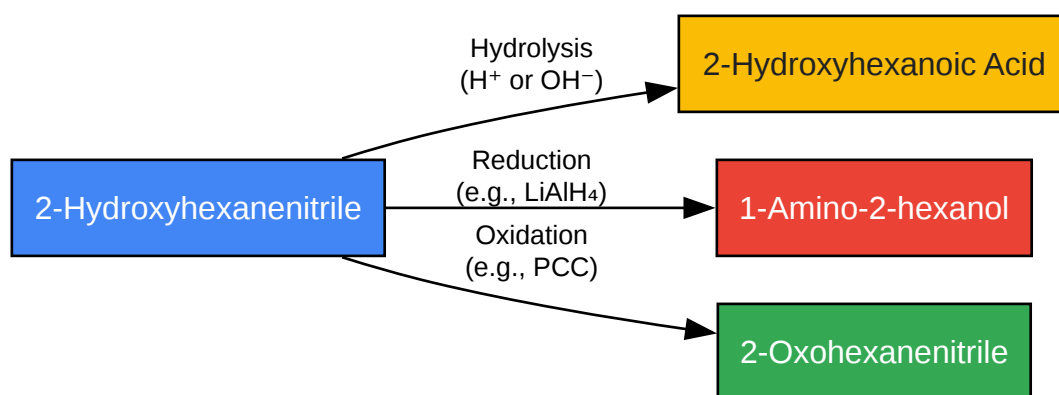
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-hydroxyhexanenitrile**.
- **Purification:** The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The dual functionality of **2-hydroxyhexanenitrile** makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

- **Nitrile Group Transformations:** The nitrile group can be hydrolyzed under acidic or basic conditions to form a 2-hydroxyhexanoic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH_4) to yield a 1-amino-2-hexanol, an important amino alcohol scaffold.
- **Hydroxyl Group Transformations:** The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to a ketone (2-oxohexanenitrile), esterified with acyl chlorides or anhydrides, or converted into an ether.

This orthogonal reactivity allows for selective manipulation of one functional group while leaving the other intact, providing a strategic advantage in multi-step syntheses.[3]



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Caption: Key chemical transformations of **2-hydroxyhexanenitrile**.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, assessing purity, and quantifying **2-hydroxyhexanenitrile**. A combination of spectroscopic and chromatographic techniques is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the alkyl chain, hydroxyl, and nitrile functional groups.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the key functional groups: a strong, sharp absorption for the nitrile $\text{C}\equiv\text{N}$ stretch (around 2250 cm^{-1}) and a broad absorption for the hydroxyl O-H stretch (around 3400 cm^{-1}).
- Gas Chromatography (GC): As a relatively volatile compound, **2-hydroxyhexanenitrile** is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern.[\[5\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reaction progress or for analyzing samples that may not be suitable for the high temperatures of GC.[\[6\]](#)

Exemplary Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of a synthesized **2-hydroxyhexanenitrile** sample.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).[\[5\]](#)
- Capillary column suitable for polar analytes (e.g., a wax-type column like Carbowax or a mid-polarity column like a DB-17).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **2-hydroxyhexanenitrile** sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:**
 - **Injector Temperature:** 230 °C.
 - **Detector Temperature:** 250 °C.
 - **Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute. Hold at 220 °C for 5 minutes. (Note: This program is a starting point and must be optimized).
 - **Carrier Gas:** Helium or Nitrogen with a constant flow rate.
- **Injection:** Inject 1 µL of the prepared sample into the GC.
- **Data Analysis:** The retention time of the major peak is used to identify the compound (by comparison with a standard, if available). The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety and Toxicology

While specific toxicological data for **2-hydroxyhexanenitrile** (CAS 64350-07-8) is limited in publicly available literature, its chemical nature as a cyanohydrin warrants significant caution.

- **Toxicity Concerns:** Cyanohydrins can be unstable, particularly in the presence of base, and may decompose to release highly toxic hydrogen cyanide (HCN) gas. All nitriles should be handled as potentially toxic.
- **Handling Precautions:**
 - Always work in a well-ventilated chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid contact with skin and eyes, and prevent inhalation of vapors.

- Keep away from strong bases and acids, which can accelerate decomposition.
- Have an emergency plan and appropriate cyanide first-aid provisions available.

Safety assessments for related nitrile compounds often involve evaluating genotoxicity, repeated dose toxicity, and skin sensitization.^{[7][8]} Given the lack of specific data, it is prudent to treat **2-hydroxyhexanenitrile** with a high degree of caution, assuming it possesses hazards similar to other small-molecule nitriles and cyanohydrins.

Conclusion

2-Hydroxyhexanenitrile is a valuable and versatile chemical intermediate characterized by its dual hydroxyl and nitrile functionalities. Its straightforward synthesis from valeraldehyde and the orthogonal reactivity of its functional groups make it an attractive precursor for a variety of more complex molecules in the pharmaceutical and specialty chemical sectors. Proper analytical characterization is crucial for its use, and stringent safety protocols must be followed during its handling and manipulation due to the inherent hazards of cyanohydrins.

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